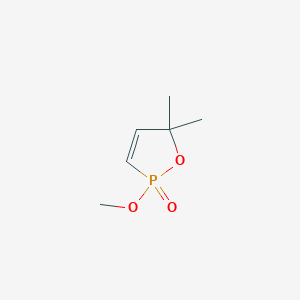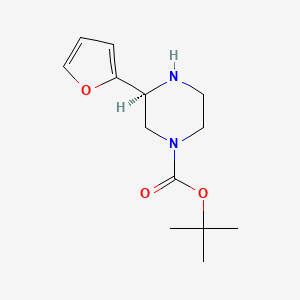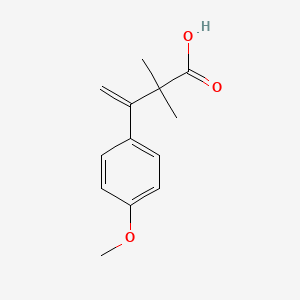
N-(2-Bromobenzyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromobenzyl)picolinamide: is an organic compound with the molecular formula C13H11BrN2O It is a derivative of picolinamide, where the picolinamide moiety is substituted with a 2-bromobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromobenzyl)picolinamide typically involves the reaction of picolinamide with 2-bromobenzyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N-(2-Bromobenzyl)picolinamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom on the benzyl group.
Oxidation Reactions: The compound can be oxidized at the benzylic position to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed:
Substitution: Formation of N-(2-substituted benzyl)picolinamide derivatives.
Oxidation: Formation of picolinic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Bromobenzyl)picolinamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds .
Biology and Medicine: Its structural similarity to other bioactive molecules makes it a candidate for the development of inhibitors targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical transformations .
Mecanismo De Acción
The mechanism of action of N-(2-Bromobenzyl)picolinamide is not fully understood. it is believed to interact with molecular targets through its picolinamide moiety, which can form hydrogen bonds and coordinate with metal ions. This interaction can modulate the activity of enzymes or receptors, leading to its biological effects .
Comparación Con Compuestos Similares
Picolinamide: The parent compound, which lacks the 2-bromobenzyl group.
Nicotinamide: An isomer of picolinamide with similar biological activities.
2-Bromobenzylamine: A simpler analogue with only the benzylamine moiety.
Uniqueness: N-(2-Bromobenzyl)picolinamide is unique due to the presence of both the picolinamide and 2-bromobenzyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H11BrN2O |
|---|---|
Peso molecular |
291.14 g/mol |
Nombre IUPAC |
N-[(2-bromophenyl)methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H11BrN2O/c14-11-6-2-1-5-10(11)9-16-13(17)12-7-3-4-8-15-12/h1-8H,9H2,(H,16,17) |
Clave InChI |
ZXNARLNFJAGVNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((3,4-difluorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14138716.png)
![1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione](/img/structure/B14138718.png)

![2-((3-benzyl-4,8,8-trimethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B14138727.png)

![8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14138749.png)

![N-[(3-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14138762.png)

![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)

![(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B14138783.png)
![2-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B14138785.png)

